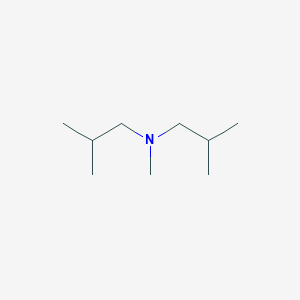
N-Methyl diisobutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl diisobutylamine (N-Me-DIBA) is a tertiary amine that has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis and medicinal chemistry. This compound is a colorless liquid that is soluble in most organic solvents.
Applications De Recherche Scientifique
N-Methyl diisobutylamine has been extensively studied for its potential applications in various fields, including organic synthesis and medicinal chemistry. In organic synthesis, N-Methyl diisobutylamine is used as a ligand for catalytic reactions, such as the palladium-catalyzed cross-coupling reaction. In medicinal chemistry, N-Methyl diisobutylamine is used as a building block for the synthesis of various pharmaceuticals, including anti-cancer drugs and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of N-Methyl diisobutylamine is not fully understood. However, it is believed that N-Methyl diisobutylamine acts as a base, which can deprotonate acidic compounds and form stable complexes with metal ions.
Effets Biochimiques Et Physiologiques
N-Methyl diisobutylamine has been shown to have low toxicity and is not mutagenic or carcinogenic. However, its effects on the human body are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-Methyl diisobutylamine in lab experiments include its high yield, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential to form complexes with metal ions, which can interfere with some experiments.
Orientations Futures
There are several future directions for the research on N-Methyl diisobutylamine. One potential area of research is the development of new synthetic methods for N-Methyl diisobutylamine that are more efficient and environmentally friendly. Another area of research is the investigation of the potential medicinal properties of N-Methyl diisobutylamine, such as its anti-cancer and anti-inflammatory effects. Additionally, the mechanism of action of N-Methyl diisobutylamine needs to be further elucidated to better understand its potential applications in various fields.
Méthodes De Synthèse
N-Methyl diisobutylamine can be synthesized using a variety of methods, including the reaction of diisobutylene with methylamine, the reaction of diisobutylene with N-methylformamide, and the reaction of diisobutylene with N-methylacetamide. The most commonly used method for synthesizing N-Methyl diisobutylamine is the reaction of diisobutylene with methylamine, which yields a high yield of N-Methyl diisobutylamine.
Propriétés
Numéro CAS |
10471-20-2 |
|---|---|
Nom du produit |
N-Methyl diisobutylamine |
Formule moléculaire |
C9H21N |
Poids moléculaire |
143.27 g/mol |
Nom IUPAC |
N,2-dimethyl-N-(2-methylpropyl)propan-1-amine |
InChI |
InChI=1S/C9H21N/c1-8(2)6-10(5)7-9(3)4/h8-9H,6-7H2,1-5H3 |
Clé InChI |
KEEXPDPBIQJVKK-UHFFFAOYSA-N |
SMILES |
CC(C)CN(C)CC(C)C |
SMILES canonique |
CC(C)CN(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



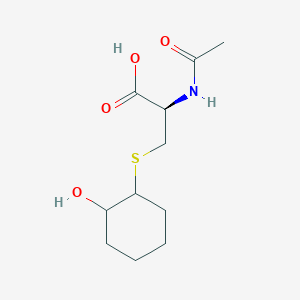
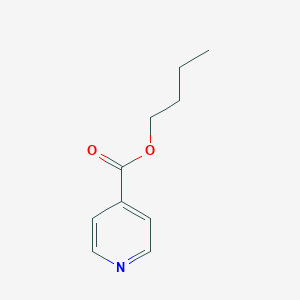


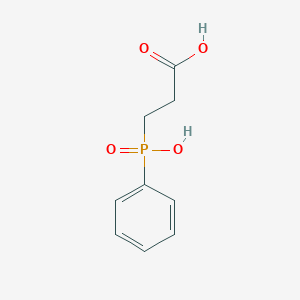



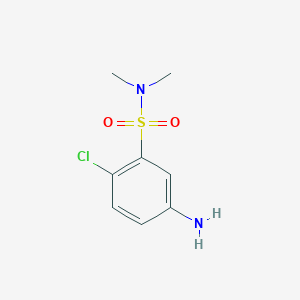




![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)